molecular formula C19H21BrN2O2 B3479251 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine

1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B3479251
M. Wt: 389.3 g/mol
InChI Key: NFHTYUBADMHKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine, also known as BMBP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMBP belongs to the class of piperazine derivatives and is known to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival. Additionally, 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has also been shown to reduce the expression of various cancer cell markers, such as cyclin D1 and COX-2.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine is its potent inhibitory activity against cancer cells and its potential therapeutic applications. However, the synthesis of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine is a complex process that requires careful optimization of reaction conditions to obtain a high yield of the desired product. Moreover, the bioavailability and pharmacokinetics of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine are not well understood, which may limit its clinical translation.

Future Directions

There are several future directions for the research on 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine. Firstly, further studies are needed to investigate the pharmacokinetics and bioavailability of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine to determine its potential clinical applications. Secondly, the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine need to be elucidated. Thirdly, the potential synergistic effects of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine with other anticancer agents need to be investigated. Finally, the development of novel analogs of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine is a promising compound that exhibits potent inhibitory activity against cancer cells and potential therapeutic applications. The synthesis of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine is a complex process that requires careful optimization of reaction conditions. 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has been extensively studied for its anti-inflammatory, analgesic, and neuroprotective effects. Further research is needed to investigate the pharmacokinetics and bioavailability of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine and to elucidate its molecular mechanisms of action. The development of novel analogs of 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.

Scientific Research Applications

1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has also been investigated for its anti-inflammatory and analgesic properties. Moreover, 1-(3-bromobenzyl)-4-(3-methoxybenzoyl)piperazine has been reported to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-24-18-7-3-5-16(13-18)19(23)22-10-8-21(9-11-22)14-15-4-2-6-17(20)12-15/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHTYUBADMHKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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